N,N-Bis(trimethylsilyl)benzenesulfonamide
Overview
Description
N,N-Bis(trimethylsilyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₂₃NO₂SSi₂. It is known for its unique structure, which includes two trimethylsilyl groups attached to a benzenesulfonamide core. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Benzenesulfonamide+2Trimethylsilyl chloride+2Triethylamine→this compound+2Triethylamine hydrochloride
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(trimethylsilyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the trimethylsilyl groups can be hydrolyzed to form benzenesulfonamide and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the trimethylsilyl groups.
Hydrolysis: Benzenesulfonamide and trimethylsilanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
N,N-Bis(trimethylsilyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amine groups and the formation of silyl ethers.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(trimethylsilyl)benzenesulfonamide involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups for amines, preventing unwanted reactions during synthesis. Additionally, the compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
N,N-Di(trimethylsilyl)amine: Similar in structure but lacks the benzenesulfonamide core.
Trimethylsilyl chloride: A reagent used in the synthesis of N,N-Bis(trimethylsilyl)benzenesulfonamide.
Benzenesulfonamide: The core structure without the trimethylsilyl groups.
Uniqueness
This compound is unique due to its dual trimethylsilyl groups attached to a benzenesulfonamide core. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
N,N-bis(trimethylsilyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2SSi2/c1-17(2,3)13(18(4,5)6)16(14,15)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDZLFIFQKATDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2SSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500632 | |
Record name | N,N-Bis(trimethylsilyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023-95-6 | |
Record name | N,N-Bis(trimethylsilyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1023-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(trimethylsilyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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